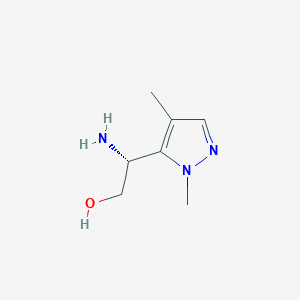
(R)-2-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol is a chiral compound with a unique structure that includes an amino group, a pyrazole ring, and an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 1,4-dimethyl-1H-pyrazole with an appropriate amino alcohol under controlled conditions. One common method includes the use of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
®-2-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
®-2-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of ®-2-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(S)-2-Amino-2-(1,4-dimethyl-1H-pyrazol-5-yl)ethan-1-ol: The enantiomer of the compound, with different stereochemistry.
2-Amino-2-(1H-pyrazol-5-yl)ethan-1-ol: A similar compound without the methyl groups on the pyrazole ring.
2-Amino-2-(1,4-dimethyl-1H-pyrazol-3-yl)ethan-1-ol: A positional isomer with the amino group attached to a different carbon on the pyrazole ring.
特性
分子式 |
C7H13N3O |
|---|---|
分子量 |
155.20 g/mol |
IUPAC名 |
(2R)-2-amino-2-(2,4-dimethylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C7H13N3O/c1-5-3-9-10(2)7(5)6(8)4-11/h3,6,11H,4,8H2,1-2H3/t6-/m0/s1 |
InChIキー |
ZXOOJSTXRPRJKW-LURJTMIESA-N |
異性体SMILES |
CC1=C(N(N=C1)C)[C@H](CO)N |
正規SMILES |
CC1=C(N(N=C1)C)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


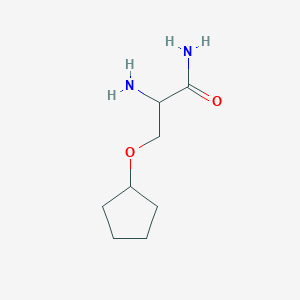
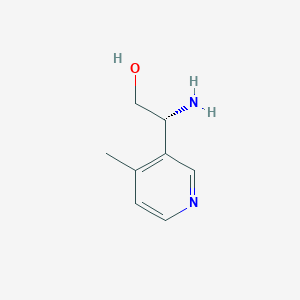

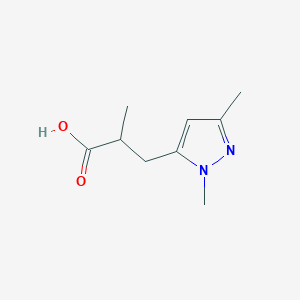




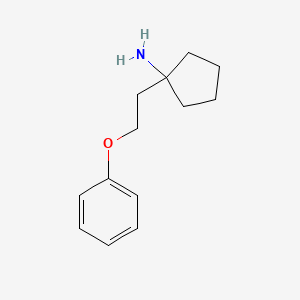
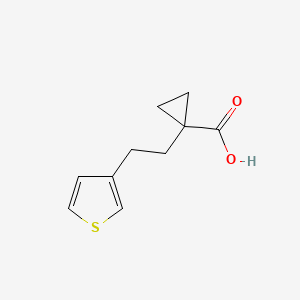

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13567675.png)


